5-Phenyl-1,10-phenanthroline (CAS: 6153-89-5) is an asymmetric, extended pi-conjugated bidentate nitrogen-donor ligand. In industrial and advanced laboratory procurement, it is primarily sourced as a critical precursor for synthesizing high-efficiency phosphorescent metal complexes (such as iridium, ruthenium, rhenium, and gold) and highly reactive chemical nucleases [1]. Unlike the ubiquitous 1,10-phenanthroline baseline, the addition of a phenyl ring at the 5-position breaks molecular symmetry and lowers the lowest unoccupied molecular orbital (LUMO) energy [2]. This specific structural modification is decision-relevant for buyers engineering organic light-emitting diodes (OLEDs) requiring precise emission color tuning, or researchers conducting high-resolution DNA footprinting assays where baseline phenanthroline complexes lack sufficient template-strand scission reactivity [3].
Substituting 5-Phenyl-1,10-phenanthroline with unsubstituted 1,10-phenanthroline (phen) or symmetrically substituted alternatives like 4,7-diphenyl-1,10-phenanthroline (bathophenanthroline) results in systemic failures in both photophysical and biochemical applications [1]. In OLED emitter synthesis, reverting to unsubstituted phenanthroline shifts the metal-to-ligand charge-transfer (MLCT) state, altering the emission wavelength and increasing non-radiative decay rates, which severely degrades device quantum efficiency[2]. Conversely, utilizing the bulkier 4,7-diphenyl analog introduces severe steric hindrance that can block the formation of specific heteroleptic metal complexes or inhibit the deep intercalation of copper(I) chelates into single-stranded DNA transcription bubbles [3]. Procurement must strictly specify the 5-phenyl derivative when asymmetric electronic tuning and moderate steric bulk are simultaneously required for application-critical performance.
In the development of mixed-ligand Ir(III) complexes, the choice of the bidentate ligand strictly dictates the LUMO localization and reduction potentials. Utilizing 5-Phenyl-1,10-phenanthroline localizes the LUMO differently than unsubstituted 1,10-phenanthroline, allowing for precise tuning of the triplet metal-to-ligand charge-transfer (3MLCT) state[1]. When incorporated into advanced Gold(III) or Iridium(III) dopants, 5-phenyl-substituted ligands support photoluminescence quantum yields reaching up to 60% in solution and nearly 100% in solid films, significantly outperforming baseline unsubstituted complexes that suffer from rapid non-radiative quenching [2].
| Evidence Dimension | Photoluminescence Quantum Yield (Doped Film) |
| Target Compound Data | ~100% (5-phenyl-substituted Ir/Au complexes) |
| Comparator Or Baseline | <40% (Typical unsubstituted phenanthroline baselines) |
| Quantified Difference | >60% absolute increase in solid-state quantum yield |
| Conditions | Doped solid film in high triplet energy host matrix at room temperature |
Buyers developing high-efficiency phosphorescent OLEDs must select this ligand to maximize external quantum efficiency and prevent non-radiative energy loss.
For biochemical footprinting of transcription intermediates, the tetrahedral cuprous chelate of 5-Phenyl-1,10-phenanthroline exhibits targeted hyperreactivity compared to the standard (OP)2Cu+ complex [1]. Specifically, when mapping the lacUV-5 promoter open complex formed by E. coli RNA polymerase, the 5-phenyl derivative achieves highly efficient, exclusive cleavage of the single-stranded template DNA[2]. The unsubstituted 1,10-phenanthroline copper complex, while active, lacks the enhanced intercalation affinity provided by the 5-phenyl group, resulting in significantly weaker scission at critical downstream sites (e.g., +4 and +5 positions) [3].
| Evidence Dimension | Single-stranded DNA scission efficiency at transcription bubbles |
| Target Compound Data | Hyperreactive cleavage at +4 and +5 downstream sites |
| Comparator Or Baseline | Standard (OP)2Cu+ (weaker, less localized cleavage) |
| Quantified Difference | Several-fold enhancement in site-specific template strand scission |
| Conditions | lacUV-5 promoter open complex with E. coli RNA polymerase |
Researchers mapping precise conformational changes in RNA polymerase initiation complexes must procure the 5-phenyl derivative to ensure sufficient footprinting resolution.
The synthesis of Rhenium(I) tricarbonyl complexes ([Re(CO)3(L)(py)]+) requires ligands that can stabilize long-lived excited states for time-resolved applications. At 77 K, the complex utilizing 5-Phenyl-1,10-phenanthroline switches from a 3MLCT emission to a pure ligand-localized intraligand (3IL) phosphorescence, yielding an exceptionally long emission lifetime of 1.2 ms [1]. In contrast, analogous complexes utilizing pyridine or quinoline-based diimine ligands exhibit much shorter lifetimes (e.g., 0.32 ms) [1]. This nearly 4-fold increase in excited-state lifetime is a direct consequence of the extended pi-system of the 5-phenyl substitution.
| Evidence Dimension | Phosphorescence Lifetime at 77 K |
| Target Compound Data | 1.2 ms ([Re(CO)3(5-Phphen)(py)]+) |
| Comparator Or Baseline | 0.32 ms ([Re(CO)3(bpy)(quin)]+ analog) |
| Quantified Difference | 275% increase in excited-state lifetime |
| Conditions | 77 K in frozen matrix |
For the procurement of precursors for time-resolved luminescent sensors, this compound is strictly required to achieve millisecond-scale emission lifetimes that eliminate short-lived background fluorescence.
Directly following its ability to tune LUMO energies and maximize quantum yields, this compound is the optimal precursor for synthesizing heteroleptic Iridium(III) and Gold(III) dopants used in high-efficiency commercial OLED displays [1].
Capitalizing on its hyperreactivity in copper(I) chelates, it is the preferred chemical nuclease ligand for mapping single-stranded DNA regions in RNA polymerase open and elongation complexes, outperforming standard 1,10-phenanthroline [2].
Driven by its capacity to induce long-lived (1.2 ms) ligand-localized phosphorescence at low temperatures, it is highly suited for manufacturing Rhenium(I) and Ruthenium(II) probes used in background-free time-resolved spectroscopy [3].
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